molecular formula C15H13FO4 B6405489 2-(2,4-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% CAS No. 1261991-72-3

2-(2,4-Dimethoxyphenyl)-6-fluorobenzoic acid, 95%

Cat. No. B6405489
CAS RN: 1261991-72-3
M. Wt: 276.26 g/mol
InChI Key: MXOREBNKZZOIJB-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-6-fluorobenzoic acid, 95% (2,4-DMF-6-FBA) is an organic compound, a derivative of benzoic acid, containing a fluorine atom and two methoxy groups. It is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other industrial chemicals. 2,4-DMF-6-FBA is also known as fluoro-2,4-dimethoxybenzoic acid (F-DMBA) and is used in a variety of scientific research applications.

Scientific Research Applications

2,4-DMF-6-FBA has a wide range of scientific research applications. It is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used in the synthesis of novel organic compounds, such as dyes and polymers. In addition, 2,4-DMF-6-FBA is used in the synthesis of fluorescent probes and in the study of enzyme-catalyzed reactions.

Mechanism of Action

2,4-DMF-6-FBA is an organic compound that acts as an intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other industrial chemicals. It acts as a reactant in the synthesis of novel organic compounds, such as dyes and polymers. It is also used in the synthesis of fluorescent probes and in the study of enzyme-catalyzed reactions.
Biochemical and Physiological Effects
2,4-DMF-6-FBA has no known direct biochemical or physiological effects on humans or animals. However, some of the compounds that are synthesized using 2,4-DMF-6-FBA may have biochemical and physiological effects. Therefore, it is important to consider the potential effects of any compounds synthesized using 2,4-DMF-6-FBA before using them in research or other applications.

Advantages and Limitations for Lab Experiments

The use of 2,4-DMF-6-FBA in lab experiments has several advantages. It is a relatively inexpensive compound that is readily available from chemical suppliers. It is also relatively stable and can be stored at room temperature. In addition, it is a versatile compound that can be used in a variety of laboratory reactions.
However, there are some limitations to the use of 2,4-DMF-6-FBA in lab experiments. It is a highly reactive compound and careful control of reaction conditions is necessary to ensure the desired product is obtained. In addition, it is a toxic compound and should be handled with care.

Future Directions

The use of 2,4-DMF-6-FBA in scientific research is likely to continue to increase as it is a versatile compound with a wide range of applications. Future research could focus on developing improved synthesis methods for 2,4-DMF-6-FBA and exploring new applications for the compound. In addition, further research could be conducted to investigate the potential biochemical and physiological effects of compounds synthesized using 2,4-DMF-6-FBA. Finally, further research could focus on developing new methods to improve the safety of the compound when it is used in lab experiments.

Synthesis Methods

2,4-DMF-6-FBA is synthesized through a two-step reaction. First, the reaction of 2,4-dimethoxybenzoic acid (DMBA) with sodium fluoride in aqueous solution produces 2,4-dimethoxyfluorobenzoic acid (DMFBA). This is followed by the reaction of DMFBA with anhydrous hydrogen fluoride to produce 2,4-DMF-6-FBA. The reaction requires careful control of reaction conditions, including temperature, reaction time, and the concentrations of the reactants, because of the highly reactive nature of the reactants.

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-9-6-7-10(13(8-9)20-2)11-4-3-5-12(16)14(11)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOREBNKZZOIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690800
Record name 3-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261991-72-3
Record name 3-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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